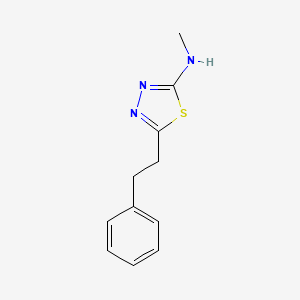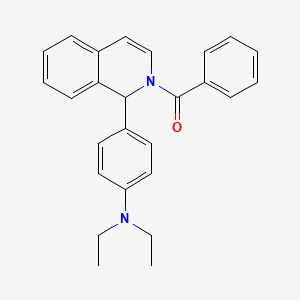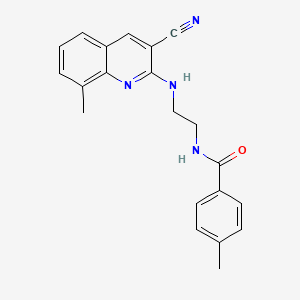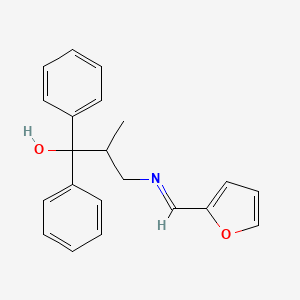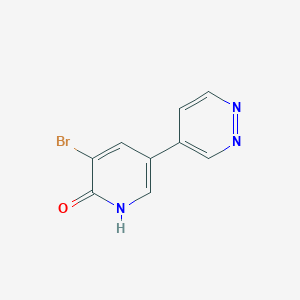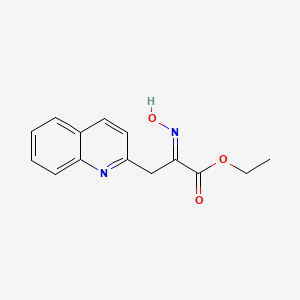
2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid is an organic compound with a complex structure It features a cyclopropane ring, a furanone moiety, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a zinc-copper couple is used to react with an alkene.
Introduction of the Furanone Moiety: This step might involve the use of a Diels-Alder reaction between a diene and a dienophile.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanone moiety.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Various substitution reactions can occur, especially at the cyclopropane ring and the furanone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid would depend on its specific application. Generally, it may interact with molecular targets through:
Binding to Enzymes: Inhibiting or modifying enzyme activity.
Interacting with Receptors: Modulating receptor function.
Pathway Involvement: Participating in or disrupting biochemical pathways.
類似化合物との比較
Similar Compounds
2,2-Dimethylcyclopropanecarboxylic acid: Lacks the furanone moiety.
3-(2-Oxodihydrofuran-3(2H)-ylidene)propanoic acid: Lacks the cyclopropane ring.
2,2-Dimethyl-3-(methyl)cyclopropanecarboxylic acid: Lacks the furanone moiety.
Uniqueness
2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring, furanone moiety, and carboxylic acid group, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
2,2-dimethyl-3-[(Z)-(2-oxooxolan-3-ylidene)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H14O4/c1-11(2)7(8(11)9(12)13)5-6-3-4-15-10(6)14/h5,7-8H,3-4H2,1-2H3,(H,12,13)/b6-5- |
InChIキー |
QPCBFWBMGXGMNJ-WAYWQWQTSA-N |
異性体SMILES |
CC1(C(C1C(=O)O)/C=C\2/CCOC2=O)C |
正規SMILES |
CC1(C(C1C(=O)O)C=C2CCOC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


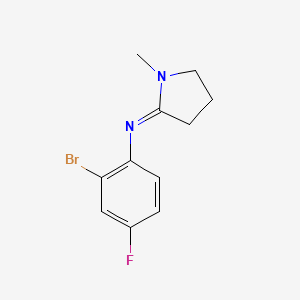
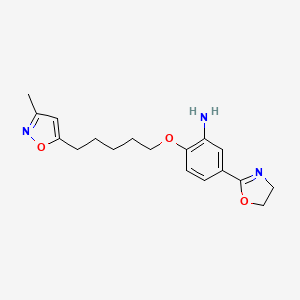

![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)

![Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]-](/img/structure/B12900486.png)
![3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)
